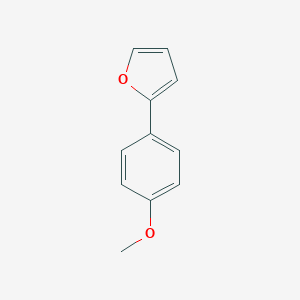

2-(4-Methoxyphenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXFERKBHJWTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435247 | |

| Record name | 2-(4-methoxyphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17113-31-4 | |

| Record name | 2-(4-methoxyphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Transformations of 2 4 Methoxyphenyl Furan Derivatives

Electrophilic and Radical Reactions of the Furan (B31954) Ring

The electron-rich nature of the furan ring makes it susceptible to various electrophilic and radical-mediated reactions. The position of these reactions is often directed by the substituents on the furan core.

Directed Arylation Reactions and Mechanistic Investigations

Palladium-catalyzed direct arylation has emerged as a powerful method for the synthesis of arylated heterocycles, including furan derivatives. researchgate.net These reactions offer an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. thieme-connect.com

For furan derivatives, direct arylation typically occurs at the C2 and C5 positions due to their higher reactivity. thieme-connect.com In the case of 2-(4-methoxyphenyl)furan, the C5 position is the primary site for further arylation. The reaction of methyl 2-furoate with 4-bromoanisole, for instance, yields methyl 5-(4-methoxyphenyl)furan-2-carboxylate. doi.org

Mechanistic studies suggest that these reactions can proceed through a Concerted Metalation-Deprotonation (CMD) pathway. researchgate.netresearchgate.net This mechanism involves the cooperative action of the palladium catalyst and a base to activate a C-H bond on the furan ring. wiley.com The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net For example, the use of bulky phosphine (B1218219) ligands can promote the desired arylation. researchgate.net In some instances, directing groups can be employed to achieve regioselective arylation at less reactive positions. For example, a hydroxymethyl group at the C3 position of a furan ring can direct arylation to the C2 position. thieme-connect.com

Below is a table summarizing selected palladium-catalyzed direct arylation reactions of furan derivatives:

| Furan Derivative | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| Methyl 2-furoate | 4-Bromoanisole | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃/DMA | Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | 58 | doi.org |

| 3-(Hydroxymethyl)furan | 1-Bromo-4-chlorobenzene | Pd(OAc)₂, SPhos, K₂CO₃/Toluene | (2-(4-Chlorophenyl)furan-3-yl)methanol | Not specified | thieme-connect.com |

| 3-(Hydroxymethyl)furan | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, SPhos, K₂CO₃/Toluene | (2-(4-(Trifluoromethyl)phenyl)furan-3-yl)methanol | 75 | thieme-connect.com |

| 3-(Hydroxymethyl)furan | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(OAc)₂, SPhos, K₂CO₃/Toluene | (2-(4-(Trifluoromethoxy)phenyl)furan-3-yl)methanol | 63 | thieme-connect.com |

| 3-(Hydroxymethyl)furan | 1-Bromo-4-fluorobenzene | Pd(OAc)₂, SPhos, K₂CO₃/Toluene | (2-(4-Fluorophenyl)furan-3-yl)methanol | 69 | thieme-connect.com |

Cycloaddition Chemistry of Furan Derivatives

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.gov This reactivity allows for the construction of complex polycyclic structures. The cycloaddition of furan derivatives with various dienophiles is a well-established method for synthesizing a wide range of compounds. nih.gov

The furan dione (B5365651) structure, as seen in 3-(4-methoxyphenyl)-2,5-furandione, is particularly reactive in cycloadditions due to the electron-withdrawing nature of the dione functionality. cymitquimica.com Furan-2(3H)-ones can also participate in higher-order cycloadditions, such as the [8+2] cycloaddition with 8,8-dicyanoheptafulvene, to form complex polycyclic systems. acs.org

Transformations Leading to Fused Heterocyclic Systems Containing a 2-(4-Methoxyphenyl)furan Moiety

The 2-(4-methoxyphenyl)furan scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the furan ring participating in cyclization or annulation reactions.

One notable example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.netmdpi.com This reaction proceeds through a series of condensation and cyclization steps to afford the fused quinoline (B57606) derivative. mdpi.com Similarly, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid can be synthesized from 5-hydroxy-4,7-dimethyl-2H-chromen-2-one. researchgate.net

Another approach involves the intramolecular cyclization of appropriately substituted furan derivatives. For instance, thermal treatment of 3-phenacylated tetrahydro-2-imino-3-furancarbonitriles, which can be prepared from 2-amino-4,5-dihydro-3-furancarbonitrile and 4-methoxyphenacyl bromide, can lead to the formation of furo[2,3-b]furan systems. semanticscholar.org Alternatively, base-assisted cyclocondensation of these intermediates can yield furo[2,3-b]pyrroles. semanticscholar.org

The following table highlights examples of fused heterocyclic systems derived from 2-(4-methoxyphenyl)furan precursors:

| Fused Heterocycle | Starting Materials | Key Reaction | Reference |

| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's acid | Multicomponent reaction and cyclization | researchgate.netmdpi.com |

| 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-Methoxyphenylglyoxal, Meldrum's acid | Multicomponent condensation and cyclization | researchgate.net |

| Furo[2,3-b]furan derivative | 2-Amino-4,5-dihydro-3-furancarbonitrile, 4-Methoxyphenacyl bromide, Acetic anhydride | Intramolecular cyclization | semanticscholar.org |

| Furo[2,3-b]pyrrole derivative | 2-Amino-4,5-dihydro-3-furancarbonitrile, 4-Methoxyphenacyl bromide, Sodium methoxide | Intramolecular cyclocondensation | semanticscholar.org |

| Pyreno[2,1-b]furan derivative | 2-Bromophenol precursor, Palladium catalyst | Pd-catalyzed Sonogashira reaction and cyclization | gdut.edu.cn |

Role as Synthetic Intermediates and Building Blocks

The furan ring is a recognized building block in a variety of natural and synthetic products. jocpr.com 2-(4-Methoxyphenyl)furan and its derivatives serve as versatile synthetic intermediates for the construction of more complex molecules.

For example, 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione is a key starting material in the synthesis of various heterocyclic compounds. clockss.org Thermal decomposition of this furan-2,3-dione generates a reactive diacylketene intermediate, which can then react with nucleophiles to form a range of products. clockss.org

Furthermore, 2,5-diaryl furans, including those with methoxyphenyl substituents, are important building blocks for medicinal chemistry and optoelectronic materials. acs.org A transition-metal-free synthesis of 2,5-bis-(4-methoxyphenyl)furan has been developed, highlighting the utility of furan derivatives in materials science. acs.org The furan moiety can also be incorporated into larger polyheterocyclic systems, such as pyreno[2,1-b]furan molecules, which exhibit interesting photophysical properties. gdut.edu.cn

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and environment of each atom can be mapped out.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For 2-(4-Methoxyphenyl)furan, the spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the phenyl ring, and the methoxy (B1213986) group.

A representative ¹H NMR spectrum recorded in Chloroform-d (CDCl₃) would display the following characteristic signals:

A doublet corresponding to the two equivalent protons on the phenyl ring ortho to the furan substituent.

A multiplet for the proton at the 5-position of the furan ring.

A doublet for the two equivalent protons on the phenyl ring meta to the furan substituent.

Signals corresponding to the other protons on the furan ring.

A sharp singlet for the three protons of the methoxy (-OCH₃) group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (ortho) | ~7.65 | Doublet (d) | ~8.0-9.0 |

| Furan (H-5) | ~7.45 | Multiplet (m) | - |

| Phenyl (meta) | ~6.95 | Doublet (d) | ~8.0-9.0 |

| Furan (H-3) | ~6.65 | Doublet (d) | ~3.4 |

| Furan (H-4) | ~6.45 | Doublet of Doublets (dd) | ~3.4, ~1.8 |

| Methoxy (-OCH₃) | ~3.85 | Singlet (s) | - |

Carbon-13 (¹³C) NMR Analysis

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals would include those for the substituted and unsubstituted carbons of the phenyl and furan rings, and the methoxy carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl (C-O) | ~159.5 |

| Furan (C-2) | ~154.0 |

| Furan (C-5) | ~142.0 |

| Phenyl (ortho) | ~126.0 |

| Phenyl (ipso) | ~124.0 |

| Phenyl (meta) | ~114.2 |

| Furan (C-3) | ~111.5 |

| Furan (C-4) | ~105.0 |

| Methoxy (-OCH₃) | ~55.3 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. For instance, it would show correlations between the protons on the furan ring (H-3, H-4, H-5) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 2-(4-Methoxyphenyl)furan (C₁₁H₁₀O₂), the expected exact mass can be calculated and compared to the experimental value. The high precision of HRMS (typically to four or more decimal places) distinguishes between compounds with the same nominal mass but different elemental compositions. mdpi.com

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. In the IR spectrum of 2-(4-Methoxyphenyl)furan, characteristic absorption bands would confirm the presence of:

C-H stretching from the aromatic and furan rings.

C=C stretching vibrations characteristic of the aromatic and furan rings.

C-O stretching vibrations, including the aryl-alkyl ether linkage of the methoxy group and the C-O-C within the furan ring. A study on a related compound, 2-((4-methoxyphenyl)ethynyl)furan, reported strong IR bands for the C-O ether stretch around 1250 cm⁻¹. eujournal.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugated π-system. The spectrum of 2-(4-Methoxyphenyl)furan is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system formed by the interconnected phenyl and furan rings. Studies on similar chromophores, such as pyreno[2,1-b]furan molecules, show distinct absorption bands related to the π-conjugated skeleton. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for 2-(4-Methoxyphenyl)furan is not widely published, analysis of closely related derivatives demonstrates the power of this method in elucidating key structural features.

Detailed crystallographic studies on derivatives provide insight into the molecular geometry, conformation, and intermolecular interactions that are likely to be relevant for 2-(4-Methoxyphenyl)furan. For instance, the analysis of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, a compound containing both the furan and 4-methoxyphenyl (B3050149) moieties, reveals critical structural details. The crystal structure is stabilized by π-π interactions between the benzene (B151609) and furan rings, with a centroid-centroid distance of 3.760 (1) Å. nih.goviucr.org The dihedral angle between the 4-methoxyphenyl group and the furan ring is 8.56 (5)°, indicating a slight twist between the two planar ring systems. nih.goviucr.org This type of data is fundamental for understanding the solid-state packing and potential electronic interactions within the molecule.

Another related compound, 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan, was analyzed using X-ray powder diffraction (XRPD). cambridge.org This analysis determined its crystal system and unit cell parameters, providing valuable structural information for this more complex derivative. cambridge.org Similarly, single-crystal X-ray diffraction was essential in confirming the structures of pyreno[2,1-b]furan molecules, which are synthesized from a 2-(4-methoxyphenyl)benzofuran (B3040352) precursor. gdut.edu.cn

The data obtained from these analyses are crucial for understanding structure-property relationships and for the rational design of new materials.

Table 1: Crystallographic Data for (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1583 (3) |

| b (Å) | 19.1516 (8) |

| c (Å) | 8.4293 (3) |

| β (°) | 94.357 (4) |

| Volume (ų) | 1152.26 (8) |

| Z | 4 |

| Dihedral Angle (Benzene-Furan) | 8.56 (5)° |

| π-π Centroid Distance (Å) | 3.760 (1) |

Chromatographic Techniques for Product Analysis and Purification

Chromatographic methods are indispensable tools for the separation, purification, and analysis of 2-(4-Methoxyphenyl)furan and its derivatives from reaction mixtures.

Column Chromatography is the most frequently cited method for the purification of these compounds. Crude products are commonly purified by column chromatography using silica (B1680970) gel as the stationary phase. cambridge.orgrsc.org The choice of eluent, or mobile phase, is critical for achieving good separation. A mixture of petroleum ether and ethyl acetate (B1210297) is effective for purifying related dihydrobenzofuran derivatives. cambridge.org For other furan derivatives containing the 4-methoxyphenyl group, solvent systems such as ethyl acetate/hexanes and dichloromethane/methanol have been successfully employed. publish.csiro.aumdpi.com Reaction progress is often monitored by Thin-Layer Chromatography (TLC) before the purification step. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final products. For example, the purity of derivatives like (2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinecarboximidamide hydrochloride was confirmed to be greater than 95% using HPLC analysis. shd-pub.org.rs A reverse-phase (RP) HPLC method has been developed for the analysis of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.comresearchgate.net

These chromatographic techniques are essential for ensuring the isolation of pure compounds, which is a prerequisite for accurate spectroscopic characterization and further application.

Table 2: Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

| Column Chromatography | Silica gel (60–120 mesh) | Petroleum ether – ethyl acetate | Purification | cambridge.org |

| Flash Column Chromatography | Silica gel | Ethyl acetate / Hexanes | Purification | publish.csiro.au |

| Column Chromatography | Silica gel | Hexane / Ethyl acetate | Purification | rsc.org |

| Flash Column Chromatography | Silica gel | Dichloromethane / Methanol | Purification | mdpi.com |

| HPLC | Reverse-Phase C18 | Acetonitrile / Water / Phosphoric Acid | Purity Analysis | sielc.comresearchgate.net |

| HPLC | Not specified | Not specified | Purity Analysis | shd-pub.org.rs |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications to 2-(4-Methoxyphenyl)furan Systems

DFT methods are widely used to investigate the molecular characteristics of various compounds, including those with furan (B31954) and methoxyphenyl groups. nih.govresearcher.liferesearchgate.net These computational approaches offer a reliable and efficient means to determine molecular properties, complementing and often guiding experimental work. nih.govresearchgate.net Hybrid functional methods, in particular, have proven to be a robust quantum chemical tool for elucidating the electronic structure of molecules. researchgate.net

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For molecules with rotational freedom, such as 2-(4-methoxyphenyl)furan, conformational analysis is essential to identify the various low-energy conformers that may exist. arxiv.org The quality of the conformer geometries used as input for subsequent calculations can significantly impact the accuracy of the predicted properties. arxiv.org

Table 1: Selected Optimized Geometrical Parameters of a Related Chalcone Derivative, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, Calculated at the B3LYP/6-31G(d,p) Level. This table provides an example of the types of geometrical parameters obtained from DFT calculations for a molecule containing a methoxyphenyl group. Similar calculations would be performed for 2-(4-methoxyphenyl)furan.

| Parameter | Bond Length (Å) |

| C=O (C11-O16) | 1.2314 |

| C-Cl (C24-Cl28) | 1.7559 |

| C-O (C1-O27) | 1.359 |

| C-O (O27-C29) | 1.422 |

| C=C (C17-C19) | 1.4086 |

| C=C (C2-C3) | 1.3865 |

| Data sourced from a study on (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. materialsciencejournal.org |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability. malayajournal.org

The HOMO and LUMO energies are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua For molecules containing furan and phenyl rings, the HOMO and LUMO are often distributed across these aromatic systems, indicating potential for intramolecular charge transfer. malayajournal.org

Table 2: Example of Calculated HOMO-LUMO Energies and Energy Gap for a Related Furan-Containing Compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), at the B3LYP/6-31G(d,p) Level. This table illustrates the typical output of FMO analysis. Similar calculations for 2-(4-methoxyphenyl)furan would provide insights into its electronic properties.

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (LUMO-HOMO) | 4.0106 |

| Data sourced from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.govuni-muenchen.de The MEP indicates the electrostatic potential experienced by a positive test charge, with different colors representing regions of varying electron density. researchgate.net

Typically, red and orange regions on an MEP map correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue regions represent positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net Green areas signify regions of neutral potential. mdpi.com For molecules with heteroatoms like oxygen, the MEP can reveal the location of lone pair electrons and their potential for hydrogen bonding and other intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govuni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions through second-order perturbation theory. nih.govuni-muenchen.de

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Related Furan-Containing Compound. This table demonstrates the type of data generated from an NBO analysis, highlighting key donor-acceptor interactions and their stabilization energies. A similar analysis for 2-(4-methoxyphenyl)furan would identify its primary delocalization pathways.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C28-C32) | σ(C37-H42) | 81.59 kJ/mol (19.5 kcal/mol) |

| n(LPCl35) | π(C27-C31) | 954.54 kJ/mol (228.1 kcal/mol) |

| Data adapted from studies on related furan and imidazole (B134444) derivatives. nih.govacadpubl.eu Note: The specific atoms and stabilization energies are for the example compounds and would differ for 2-(4-methoxyphenyl)furan. |

Charge Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

Spectroscopic Property Prediction and Validation (Vibrational, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. nih.govdntb.gov.ua Theoretical vibrational frequencies can be calculated and then scaled to account for systematic overestimation, allowing for a detailed assignment of experimental FT-IR and Raman spectra. nih.govdntb.gov.ua The agreement between calculated and experimental spectra provides strong support for the optimized molecular structure. dntb.gov.ua

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. dntb.gov.uaresearchgate.net By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can help to understand the nature of the electronic excitations observed in the experimental spectrum. materialsciencejournal.orgresearchgate.net The effect of solvents on the absorption spectrum can also be modeled, providing a more complete picture of the molecule's spectroscopic behavior. materialsciencejournal.org

Table 4: Example of Theoretical and Experimental UV-Vis Absorption Data for a Related Chalcone, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This table shows a comparison of calculated and experimental absorption wavelengths, demonstrating the utility of TD-DFT in spectroscopic analysis. A similar approach would be applied to 2-(4-methoxyphenyl)furan.

| Method | Solvent | Absorption Wavelength (λmax) |

| Theoretical (TD-DFT) | Gas Phase | 338.93 nm |

| Theoretical (TD-DFT) | Dichloromethane (DCM) | 350.05 nm |

| Experimental | Dichloromethane (DCM) | 375.02 nm |

| Data sourced from a study on (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. materialsciencejournal.org |

Mechanistic Pathway Elucidation via Computational Methods

Computational methods are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of substituted furans like 2-(4-methoxyphenyl)furan. Two common synthetic routes to 2-arylfurans are the Paal-Knorr synthesis and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. archive.orgethernet.edu.et Computational studies have investigated the mechanism, suggesting that the rate-determining step is the initial enolization and cyclization to form a dihydrofuran intermediate. archive.org For a precursor to 2-(4-methoxyphenyl)furan, this would involve a 1-(4-methoxyphenyl)-1,4-dicarbonyl compound. A plausible mechanism involves the protonation of one carbonyl group, followed by a rate-determining intramolecular attack from an enol or enolate of the second carbonyl to form the five-membered ring, which then dehydrates to the furan. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile method for forming the C-C bond between the furan ring and the methoxyphenyl group. This typically involves the reaction of a halofuran (e.g., 2-bromofuran) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com DFT calculations have been extensively used to model the catalytic cycle of Suzuki couplings, which includes three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halofuran.

Transmetalation: The aryl group is transferred from the boronic acid (as a boronate complex) to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the 2-arylfuran product and regenerating the palladium(0) catalyst. nih.gov

Computational studies help to determine the energy barriers of each step, identify the true catalytic species, and explain the site selectivity of the reaction. researchgate.net For instance, DFT calculations have been used to investigate why reactions with electron-rich boronic acids, like 4-methoxyphenylboronic acid, often proceed efficiently. researchgate.netnih.gov

Molecular Docking Studies for Understanding Intermolecular Interactions in a Chemical Context

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a chemical context, docking a molecule like 2-(4-methoxyphenyl)furan into the active site of a protein (receptor) provides a detailed picture of the non-covalent intermolecular interactions that govern molecular recognition. These interactions are fundamental to various chemical and biological processes.

Docking studies on compounds containing the 2-arylfuran scaffold reveal common interaction patterns. The key interactions typically observed include:

Hydrogen Bonding: The oxygen atom of the furan ring or the methoxy (B1213986) group can act as a hydrogen bond acceptor, interacting with donor residues (e.g., amino acids like serine, threonine, or lysine) in a binding pocket.

π-π Stacking: The aromatic furan and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for stabilizing the complex.

Hydrophobic Interactions: The phenyl ring and the furan ring contribute to hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine) within the binding site.

CH-π Interactions: Hydrogen atoms on the methyl group of the methoxy substituent or on the aromatic rings can interact with the electron cloud of an aromatic ring in the binding site.

For example, docking studies of various 2-arylfuran derivatives into protein active sites have identified specific interactions that stabilize the ligand-protein complex. researchgate.net The methoxyphenyl group often plays a significant role, with its oxygen capable of forming key hydrogen bonds and the phenyl ring participating in both hydrophobic and π-system interactions.

Table 2: Typical Intermolecular Interactions for Aryl-Furan Scaffolds in a Binding Site Context Note: This table summarizes general findings from docking studies on related compounds, not specifically 2-(4-Methoxyphenyl)furan.

| Type of Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Furan Oxygen, Methoxy Oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |

| π-π Stacking | Furan Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (van der Waals) | Phenyl Ring, Furan Ring | Leucine, Isoleucine, Valine, Alanine, Proline |

| CH-π Interaction | Methoxy group (CH₃), Aryl C-H | Phenylalanine, Tyrosine, Tryptophan |

These computational analyses provide a foundational understanding of the chemical behavior of 2-(4-methoxyphenyl)furan at a molecular level, from its intrinsic thermodynamic stability to its formation pathways and non-covalent interaction patterns.

Advanced Applications in Organic Synthesis and Materials Design

Role as Versatile Synthetic Building Blocks for Complex Molecules

The 2-(4-methoxyphenyl)furan scaffold is a valuable starting point for synthesizing more intricate molecules. Its furan (B31954) and phenyl rings can be selectively functionalized, making it a versatile intermediate in multi-step synthetic pathways. Researchers utilize this compound and its close derivatives to access a variety of molecular classes with potential applications in medicinal chemistry and materials science. smolecule.comvulcanchem.com

For example, derivatives such as 5-(4-methoxyphenyl)furan-2-carbaldehyde (B44272) serve as key precursors. cymitquimica.comgriffith.edu.au The aldehyde group is highly reactive and can participate in numerous transformations, including reductive aminations and condensation reactions, to build larger, more complex structures. researchgate.net Similarly, the furan ring itself can undergo reactions like oxidation or substitution, providing pathways to diverse molecular architectures. vulcanchem.com The presence of the methoxyphenyl group also influences the electronic properties of the molecule, guiding its reactivity in various chemical transformations. cymitquimica.com

These building blocks are instrumental in creating compounds for biological screening. For instance, furan-2-yl-1H-pyrazoles have been synthesized from furan-2-carbaldehyde precursors to investigate their effects on protein aggregation. griffith.edu.au The general strategy involves using the furan derivative as a core structure to which other functional groups and heterocyclic systems are attached, leading to novel compounds with specific properties. evitachem.comsemanticscholar.org

| Precursor Compound | Reaction Type | Product Class | Reference(s) |

| 5-(4-Methoxyphenyl)furan-2-carbaldehyde | Condensation/Cyclization | Furan-2-yl-1H-pyrazoles | griffith.edu.au |

| 7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde | Reductive Amination | Substituted Benzofurans | researchgate.net |

| 2-(4-Methoxyphenyl)furan derivatives | General Organic Synthesis | Complex Heterocycles | smolecule.comevitachem.com |

| Furan-2-ylmethylamine derivatives | Reductive Amination, Substitution | Complex Amines | vulcanchem.com |

Precursors for Poly-aromatic and Fused Heterocyclic Architectures

One of the most powerful applications of 2-(4-methoxyphenyl)furan in organic synthesis is its role as a diene in the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition reaction is a cornerstone for constructing six-membered rings and provides an efficient route to fused bicyclic and polycyclic systems. wikipedia.orgmdpi.com The furan ring acts as the 4π-electron component, reacting with a 2π-electron component (a dienophile) to form an oxabicyclic adduct. This intermediate can then be subjected to further transformations, such as dehydration or aromatization, to yield substituted aromatic and polyaromatic compounds. researchgate.net

This strategy has been employed to synthesize a variety of complex fused heterocycles. For example, multicomponent reactions involving arylglyoxals and other starting materials can lead to the formation of furo[3,2-h]quinoline and furo[2,3-f]chromene systems. mdpi.comresearchgate.net These reactions often proceed through a series of condensation and cyclization steps, where the furan moiety is constructed in situ or used as a starting template to build the fused architecture. mdpi.com

Research has also demonstrated the synthesis of pyreno[2,1-b]furan molecules through a one-pot Sonogashira coupling and cyclization reaction, expanding the π-conjugated system of pyrene (B120774) with a furan ring. gdut.edu.cn Similarly, furan-fused polyheterocyclic systems like naphtho[2,1-b]furans have been synthesized by reacting nitrostilbenes with aromatic enols, showcasing the versatility of furan derivatives in creating complex, multi-ring structures. mdpi.com These fused aromatic compounds are of significant interest for their optical and electronic properties, with potential applications in organic electronics and bioimaging. gdut.edu.cn

| Starting Material(s) | Reaction Type | Fused Architecture | Reference(s) |

| 2-(4-Methoxyphenyl)furan derivative | Diels-Alder Cycloaddition | Oxabicyclic Intermediates | mdpi.comresearchgate.netjst.go.jp |

| 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal | Multicomponent Reaction | Furo[3,2-h]quinoline | mdpi.com |

| 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-Methoxyphenylglyoxal | Multicomponent Reaction | Furo[2,3-f]chromene | researchgate.net |

| Pyrene precursor, 2-(4-Methoxyphenyl)furan derivative | Sonogashira Coupling/Cyclization | Pyreno[2,1-b]furan | gdut.edu.cn |

| Nitrostilbenes, Aromatic enols | Cyclization/Electrocyclization | Naphthodihydrofurans | mdpi.com |

| 2-Amino-4,5-di-(4-methoxyphenyl)furan-3-carbonitrile | Cyclocondensation | Furo[2,3-d]pyrimidines | arkat-usa.org |

Development of Novel Molecular Scaffolds and Organic Frameworks

The structural rigidity and defined geometry of the 2-(4-methoxyphenyl)furan unit make it an attractive component for the design of larger, well-defined molecular architectures, including novel scaffolds and frameworks. researchgate.netijabbr.com These organized structures are at the forefront of materials science, with applications ranging from sensing and catalysis to drug delivery. rsc.org

In the context of molecular scaffolds, furan derivatives serve as privileged structures in medicinal chemistry, providing a core framework upon which various functional groups can be appended to interact with biological targets. ijabbr.com The synthesis of spiro-fused polycyclic aromatic compounds containing a furan moiety is one such example, where the rigid structure is designed to create complex three-dimensional shapes. mdpi.com

Furthermore, furan-based ligands, such as furan-2,5-dicarboxylic acid, are used extensively in the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials built from metal ions or clusters linked by organic ligands. rsc.org While direct use of 2-(4-methoxyphenyl)furan as a primary ligand in MOFs is less common than its dicarboxylic acid analogue, its principles of molecular recognition and self-assembly are central to the field. The development of MOFs using biological ligands (bio-MOFs) highlights the importance of biocompatible organic linkers, a category where furan-based structures are of interest. rsc.org The tunable nature of these frameworks allows for the engineering of materials with specific pore sizes and chemical functionalities, suitable for applications like gas storage and separation. researchgate.net

| Framework/Scaffold Type | Building Block | Key Feature | Application Area | Reference(s) |

| Spiro-fused Polycyclic Compounds | Substituted Benzofurans | Complex 3D architecture | Materials Science | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Furan-2,5-dicarboxylic acid | Porous crystalline structure | Gas Storage, Catalysis | researchgate.net |

| Biological Metal-Organic Frameworks (Bio-MOFs) | Endogenous Biomolecules (including furan-like structures) | Biocompatibility, Functionality | Biomedicine, Drug Delivery | rsc.org |

| Furan-based Scaffolds | General Furan Derivatives | Privileged structure for functionalization | Medicinal Chemistry | researchgate.netijabbr.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)furan, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via cross-coupling reactions, such as gold-catalyzed regioselective alkynylation or palladium-mediated protocols. For example, 2-(4-Methoxyphenyl)furan (6i) was synthesized using AuCl₃ catalysis, with optimized conditions including anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent oxidation. Key parameters include temperature control (25–60°C), stoichiometric ratios of aryl halides to furan precursors, and catalyst loading (2–5 mol%) to maximize yield (70–85%) .

Q. How can spectroscopic techniques (NMR, MS) be optimized for structural elucidation of 2-(4-Methoxyphenyl)furan?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.57 (d, J = 8.1 Hz; aromatic protons), 6.59 (d, J = 3.2 Hz; furan H), and 2.37 ppm (s; CH₃) confirm substitution patterns .

- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can distinguish molecular ions at m/z 268.29 (C₁₇H₁₃FO₂ for fluorinated analogs) .

Q. What are the primary applications of 2-(4-Methoxyphenyl)furan in pharmacological research?

- Methodological Answer : The compound serves as an intermediate in synthesizing bioactive molecules, such as Alzheimer’s disease diagnostic agents and antimicrobial compounds. For example, derivatives like 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)furan (mp 76–78°C) are used in fluorescent probes for amyloid-beta aggregation studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 2-(4-Methoxyphenyl)furan in gold-catalyzed reactions?

- Methodological Answer : Au(III) catalysts stabilize transition states via π-activation of alkynes, directing substitution to the C2 position of the furan ring. Computational studies (DFT calculations) reveal lower activation energy for C2-alkynylation due to favorable orbital overlap between the gold-alkyne complex and the furan’s HOMO .

Q. How can contradictory data regarding the stability of 2-(4-Methoxyphenyl)furan under varying pH conditions be resolved?

- Methodological Answer : Stability assays should combine accelerated degradation studies (e.g., 40°C, pH 1–14) with HPLC monitoring. Conflicting results may arise from solvent interactions (e.g., acetonitrile vs. aqueous buffers) or oxidation by trace metals. Chelating agents (EDTA) and inert atmospheres are recommended to mitigate degradation .

Q. What computational approaches are recommended to predict the reactivity of 2-(4-Methoxyphenyl)furan in novel reaction environments?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model interactions with enzymatic targets (e.g., acetylcholinesterase). QSAR models using descriptors like logP and dipole moment predict bioavailability and metabolic pathways .

Safety and Handling Considerations

Q. What safety protocols are critical when handling 2-(4-Methoxyphenyl)furan in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile byproducts.

- Waste Disposal : Segregate halogenated waste (from fluorinated derivatives) and neutralize acidic/basic residues before disposal .

Q. Are there established occupational exposure limits (OELs) for 2-(4-Methoxyphenyl)furan?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.